Cardiac Troponin Binding Affinity: 3-Cl-DPA vs. TFP and Bepridil on cTnC-TnI Chimera
In a direct head-to-head comparison within the same study, 3-chlorodiphenylamine (3-Cl-DPA) demonstrated at least an order of magnitude (≥10-fold) higher binding affinity for the cTnC–TnI chimera compared to the established calcium sensitizers trifluoperazine (TFP) and bepridil [1]. While TFP and bepridil bind to the isolated N-domain of cTnC with comparable affinity to 3-Cl-DPA (Kd ~6 µM), their bulkier molecular structures disrupt cTnI binding to cTnC, resulting in substantially reduced affinity for the intact troponin complex. The smaller and more flexible 3-Cl-DPA molecule exhibits less interference with cTnI binding, yielding the observed affinity advantage [1].
| Evidence Dimension | Binding affinity (Kd) for cTnC–TnI chimera |
|---|---|
| Target Compound Data | 3-Cl-DPA Kd = 10 µM |
| Comparator Or Baseline | TFP and Bepridil Kd = ≥100 µM (estimated) |
| Quantified Difference | At least 10-fold higher affinity for 3-Cl-DPA |
| Conditions | Fluorescence-based binding assay using cNTnC–cSp chimera protein; NMR spectroscopy for structural characterization |
Why This Matters
This order-of-magnitude affinity advantage for the physiologically relevant troponin complex makes 3-chlorodiphenylamine a mechanistically distinct and superior scaffold for developing selective cardiac troponin activators with potentially reduced off-target effects compared to TFP or bepridil.
- [1] Tikunova SB, Cuesta A, Price M, Li MX, Belevych N, Biesiadecki BJ, Reiser PJ, Hwang PM, Davis JP. 3-Chlorodiphenylamine activates cardiac troponin by a mechanism distinct from bepridil or TFP. J Gen Physiol. 2019 Jan 7;151(1):9-17. PMID: 30442775; PMCID: PMC6314390. View Source
